molecular formula C17H18FNO2 B4056990 2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide CAS No. 692280-81-2

2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide

Cat. No.: B4056990
CAS No.: 692280-81-2
M. Wt: 287.33 g/mol
InChI Key: LWCKAIUVVSTTBM-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide is an organic compound that features a phenoxy group substituted with two methyl groups and a fluorophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide can be achieved through a multi-step process:

    Preparation of 2,3-dimethylphenol: This can be synthesized via the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2,3-dimethylphenoxypropanoic acid: The 2,3-dimethylphenol is then reacted with 3-chloropropanoic acid in the presence of a base like sodium hydroxide to form the corresponding ether.

    Amidation: The 2,3-dimethylphenoxypropanoic acid is then converted to its acid chloride using thionyl chloride. This acid chloride is subsequently reacted with 2-fluoroaniline in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the phenoxy ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

    Oxidation: 2-(2,3-dimethylphenoxy)-N-(2-carboxyphenyl)propanamide.

    Reduction: 2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamine.

    Substitution: 2-(2,3-dimethylphenoxy)-N-(2-substituted phenyl)propanamide.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, providing insights into drug-receptor interactions.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and fluorophenyl groups may facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with amino acid residues in the target protein. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenoxy)-N-(2-chlorophenyl)propanamide
  • 2-(2,3-dimethylphenoxy)-N-(2-bromophenyl)propanamide
  • 2-(2,3-dimethylphenoxy)-N-(2-methylphenyl)propanamide

Uniqueness

2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve binding affinity to targets, and alter the compound’s electronic properties, making it distinct from its analogs with other substituents.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-11-7-6-10-16(12(11)2)21-13(3)17(20)19-15-9-5-4-8-14(15)18/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCKAIUVVSTTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216187
Record name 2-(2,3-Dimethylphenoxy)-N-(2-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692280-81-2
Record name 2-(2,3-Dimethylphenoxy)-N-(2-fluorophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692280-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dimethylphenoxy)-N-(2-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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